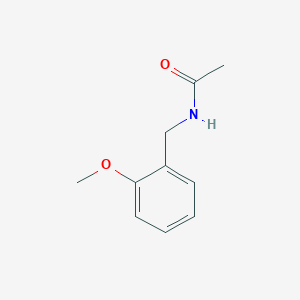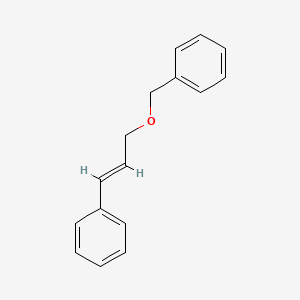
(E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-benzyloxy-1-phenylprop-1-ene is an organic compound characterized by its unique structure, which includes a phenyl group and a benzyloxy group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-benzyloxy-1-phenylprop-1-ene typically involves the reaction of benzyl alcohol with cinnamaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of cinnamaldehyde, followed by the elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-benzyloxy-1-phenylprop-1-ene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-benzyloxy-1-phenylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-benzyloxy-1-phenylprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-benzyloxy-1-phenylprop-1-ene involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl alcohol: Similar structure but lacks the benzyloxy group.
Benzyl cinnamate: Contains both benzyl and cinnamate groups but in a different configuration.
Uniqueness
(E)-3-benzyloxy-1-phenylprop-1-ene is unique due to the presence of both a benzyloxy group and a phenylpropene backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
[(E)-3-phenylmethoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2/b12-7+ |
InChI Key |
QIKWSZVCLSUYAU-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14809048.png)
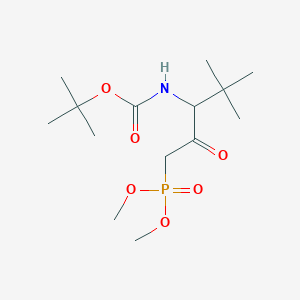
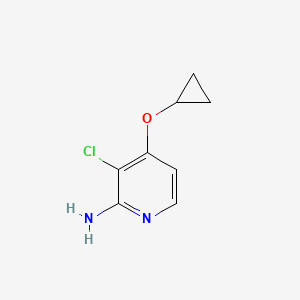
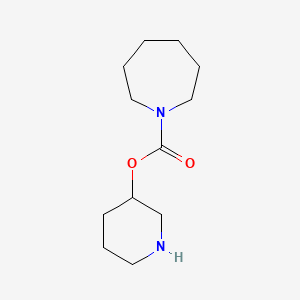


![3-[5-(3-Chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B14809093.png)
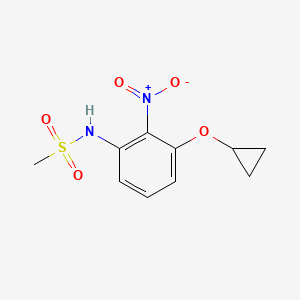
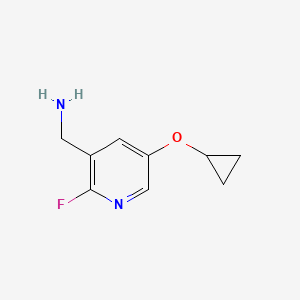
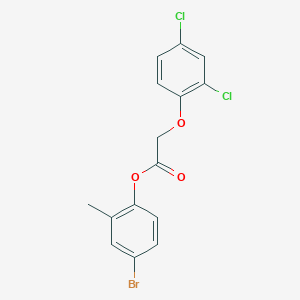
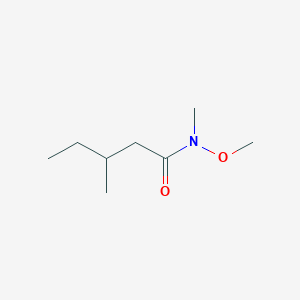
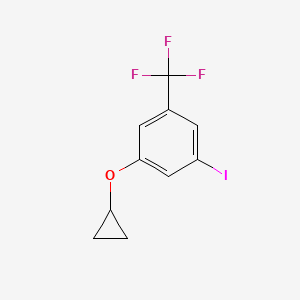
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14809117.png)
